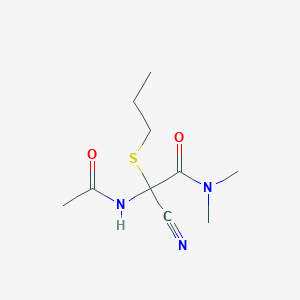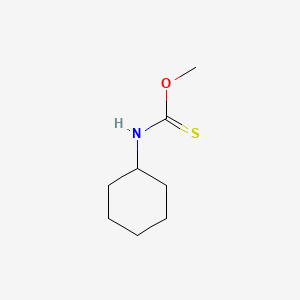
Triacont-7-en-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triacont-7-en-11-one is a long-chain aliphatic ketone with the molecular formula C30H58O. This compound is part of the larger family of aliphatic ketones, which are characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is notable for its long carbon chain and the presence of a double bond at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triacont-7-en-11-one typically involves the use of long-chain alkenes and ketones. One common method is the oxidation of triacont-7-ene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound can involve the catalytic hydrogenation of long-chain fatty acids followed by selective oxidation. This process is often carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Triacont-7-en-11-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The double bond in the compound can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2) in the presence of a catalyst
Major Products
Oxidation: Triacontanoic acid
Reduction: Triacont-7-en-11-ol
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
Triacont-7-en-11-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of long-chain aliphatic ketones and their reactivity.
Biology: Investigated for its potential role in biological membranes and its interactions with proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Triacont-7-en-11-one involves its interaction with cellular membranes and proteins. The long carbon chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The carbonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Triacontane: A saturated hydrocarbon with a similar carbon chain length but lacking the carbonyl group and double bond.
Triacontanol: An alcohol with a similar carbon chain length but with a hydroxyl group instead of a carbonyl group.
Triacontanoic acid: A carboxylic acid with a similar carbon chain length but with a carboxyl group instead of a carbonyl group.
Uniqueness
Triacont-7-en-11-one is unique due to the presence of both a double bond and a carbonyl group in its long carbon chain. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
63408-55-9 |
|---|---|
Molecular Formula |
C30H58O |
Molecular Weight |
434.8 g/mol |
IUPAC Name |
triacont-7-en-11-one |
InChI |
InChI=1S/C30H58O/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-23-25-27-29-30(31)28-26-24-22-12-10-8-6-4-2/h22,24H,3-21,23,25-29H2,1-2H3 |
InChI Key |
PFBOVTIFMARRJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)CCC=CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


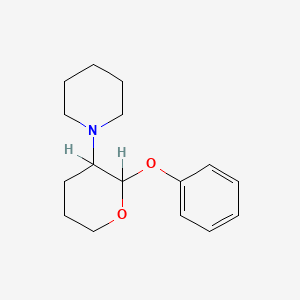

![1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene](/img/structure/B14488199.png)
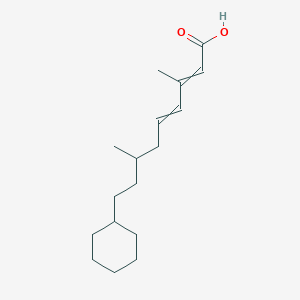
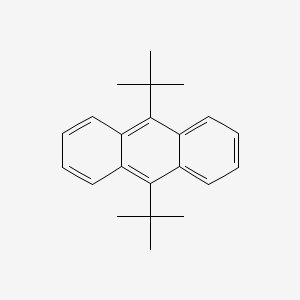

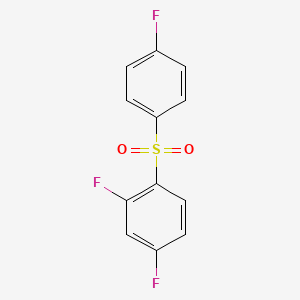
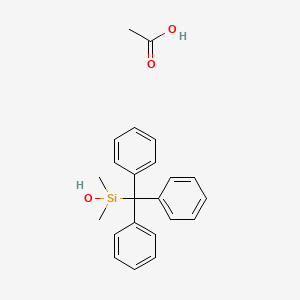
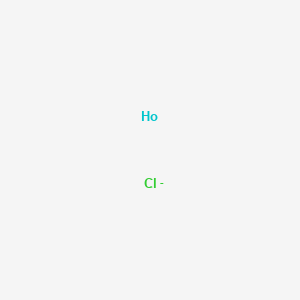
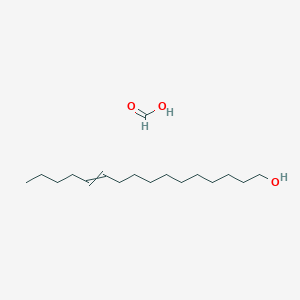
![Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol](/img/structure/B14488240.png)
![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)
